(2S)-4,4-difluoropyrrolidine-2-carbaldehyde
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Overview
Description
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is an organic compound with a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high yield and purity of the compound, often requiring multiple purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reduction: (2S)-4,4-Difluoropyrrolidine-2-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including fluorinated analogs of natural products.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Fluoropyrrolidine-2-carbaldehyde: Similar structure with only one fluorine atom, used in similar applications but with different reactivity and properties.
(2S)-4,4-Dichloropyrrolidine-2-carbaldehyde: Chlorine atoms instead of fluorine, leading to different chemical behavior and applications.
(2S)-Pyrrolidine-2-carbaldehyde: Lacks halogen substitution, used as a precursor in organic synthesis with different reactivity.
Uniqueness
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7F2NO |
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Molecular Weight |
135.11 g/mol |
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2/t4-/m0/s1 |
InChI Key |
QMVXXBYNRQSGCK-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C=O |
Canonical SMILES |
C1C(NCC1(F)F)C=O |
Origin of Product |
United States |
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